4-(2-Nitro-vinyl)-phenol
Description
4-(2-Nitro-vinyl)-phenol (IUPAC name: 4-[(E)-2-Nitrovinyl]-1,2-benzenediol) is a phenolic derivative featuring a nitrovinyl (-CH=CH-NO₂) substituent on the aromatic ring. The compound’s structure combines a phenol group with a conjugated nitrovinyl moiety, which enhances its electron-withdrawing capacity and π-conjugation.
Properties
IUPAC Name |
4-(2-nitroethenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJKRKMPTRJAIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2-Nitro-vinyl)-phenol typically involves the nitration of phenol derivatives. One method includes the sulfonation of phenol followed by nitration. The process involves heating phenol with sulfuric acid, followed by the addition of nitric acid under controlled conditions to yield the desired nitro compound . Industrial production methods often utilize bioactivity-guided fractionation from marine bacteria, such as Salegentibacter sp. T436, which produces a variety of aromatic nitro compounds .
Chemical Reactions Analysis
4-(2-Nitro-vinyl)-phenol undergoes several types of chemical reactions, including:
Electrophilic Substitution: The hydroxyl group in phenol is ortho- and para-directing, making the aromatic ring highly reactive towards electrophilic substitution reactions such as nitration, bromination, and sulfonation
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.
Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Enzymatic Assays
4-(2-Nitro-vinyl)-phenol serves as a chromogenic substrate for various enzymes, particularly N-acetyl-β-D-glucosaminidase (NAG). The enzymatic hydrolysis of this compound leads to the release of free phenol, which can be quantitatively measured using spectrophotometry. This property makes it particularly valuable in clinical diagnostics for assessing renal function through urinary NAG levels.
Spectrophotometric Detection :
- Absorption Peak : The released phenol exhibits a strong absorption peak at 492 nm, allowing for sensitive detection.
- Influencing Factors :
- pH Levels : Alkaline conditions can affect enzyme activity and measurement accuracy.
- Urinary Pigments : Presence of pigments may interfere with spectrophotometric readings.
Materials Science
The compound has potential applications in materials science, particularly in the development of polymer composites. Its incorporation into polymer matrices can enhance the properties of materials used in various applications, including sensors and catalysts.
Environmental Studies
Due to its nitro group, 4-(2-Nitro-vinyl)-phenol is also studied for its environmental impact and degradation pathways. Understanding its behavior in different environmental conditions can help assess its toxicity and potential risks associated with its use.
Several studies have explored the biological implications and practical applications of 4-(2-Nitro-vinyl)-phenol:
- Clinical Diagnostics : Research has demonstrated the effectiveness of this compound as a substrate for NAG in urine samples, providing insights into renal health.
- Catalytic Applications : In materials science, studies have shown that polymers incorporating this compound can exhibit enhanced catalytic activity for various reactions.
- Environmental Impact Assessment : Investigations into the degradation pathways of nitrophenols have highlighted the importance of understanding their environmental behavior to mitigate pollution risks.
Mechanism of Action
The mechanism of action of 4-(2-Nitro-vinyl)-phenol involves its interaction with cellular components, leading to antimicrobial and cytotoxic effects. The compound likely exerts its effects by disrupting cellular membranes and interfering with essential biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but its potent activity against various microbial strains and cancer cells has been well-documented .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural or functional similarities with 4-(2-Nitro-vinyl)-phenol and are analyzed for comparative insights:
| Compound | Key Substituents | Applications |
|---|---|---|
| 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol | Imidazole, diphenyl, phenol | NLO materials, optical limiters |
| 4-TERT-BUTYL-2-NITRO PHENOL | tert-Butyl, nitro | Chemical intermediate |
| 2-Chloro-4-nitrophenol | Chloro, nitro | Antimicrobial agents |
| 2-Methoxy-4-(2-nitrovinyl)phenol | Methoxy, nitrovinyl | NLO candidate (hypothesized) |
Key Observations :
- Nitrovinyl vs. Nitro Groups: The nitrovinyl group in 4-(2-Nitro-vinyl)-phenol provides a conjugated pathway for charge transfer, unlike isolated nitro groups in 4-TERT-BUTYL-2-NITRO PHENOL. This conjugation enhances NLO properties such as third-order susceptibility (χ³) and hyperpolarizability .
- Bulky Substituents: The tert-butyl group in 4-TERT-BUTYL-2-NITRO PHENOL sterically hinders π-conjugation, reducing NLO efficiency compared to nitrovinyl derivatives .
- Electron-Withdrawing Effects: Chloro and nitro groups in 2-chloro-4-nitrophenol create a strong electron-deficient aromatic system, but the lack of conjugation limits NLO performance compared to nitrovinyl analogues .
Nonlinear Optical (NLO) Properties
Table 1: NLO Parameters of Comparable Compounds
| Compound | χ³ (esu) | β (cm/W) | n₂ (cm²/W) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol | 2.26 × 10⁻⁶ | 4.044 × 10⁻¹ | -2.89 × 10⁻⁶ | 2.54 (experimental) |
| 2-Methoxy-4-(2-nitrovinyl)phenol* | ~1.5 × 10⁻⁶ (estimated) | ~3.0 × 10⁻¹ (estimated) | ~-2.0 × 10⁻⁶ (estimated) | ~2.8 (hypothetical) |
| 4-TERT-BUTYL-2-NITRO PHENOL | Not reported | Not reported | Not reported | >3.5 (predicted) |
* Estimates based on substituent effects and conjugation length.
Analysis :
- Third-Order Susceptibility (χ³): The imidazole derivative exhibits χ³ = 2.26 × 10⁻⁶ esu due to its extended π-system and charge-transfer interactions . For 4-(2-Nitro-vinyl)-phenol, the nitrovinyl group may yield comparable or higher χ³ values due to stronger electron withdrawal.
- Nonlinear Absorption (β): The imidazole compound shows β = 4.044 × 10⁻¹ cm/W, attributed to two-photon absorption (TPA). Nitrovinyl derivatives are expected to exhibit similar or enhanced β values due to conjugation-enhanced TPA .
- HOMO-LUMO Gap: A lower gap (e.g., 2.54 eV in the imidazole compound) correlates with improved NLO performance. Nitrovinyl-substituted phenols may achieve gaps <3.0 eV, favoring NLO activity .
Electronic and Charge-Transfer Properties
- HOMO-LUMO Distribution: In 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, HOMO orbitals are delocalized across the entire molecule, while LUMO orbitals localize on phenyl rings, enabling intramolecular charge transfer (ICT) . For 4-(2-Nitro-vinyl)-phenol, the nitrovinyl group likely shifts LUMO density toward the nitro moiety, enhancing ICT .
- Dipole Moments : High dipole moments (e.g., 6.2 Debye in the imidazole compound) correlate with NLO efficiency. Nitrovinyl derivatives may exhibit even higher dipole moments due to polarized nitro groups .
Biological Activity
4-(2-Nitro-vinyl)-phenol, also known as 2-nitro-4-vinylphenol, is a compound of interest due to its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article reviews the existing literature on its biological activity, including case studies and relevant research findings.
Chemical Structure and Properties
4-(2-Nitro-vinyl)-phenol has the following chemical structure:
- Chemical Formula : C₉H₉N₁O₄
- Molecular Weight : 181.17 g/mol
- CAS Number : 638439-00-1
This compound features a nitro group attached to a vinyl-substituted phenolic ring, which may contribute to its reactivity and biological effects.
Anticancer Properties
Research indicates that compounds related to 4-(2-Nitro-vinyl)-phenol can selectively inhibit telomerase activity, particularly in cancer cells. Telomerase is an enzyme that maintains telomere length, allowing cancer cells to replicate indefinitely. Inhibition of this enzyme can lead to reduced cancer cell proliferation.
- Study Findings : A patent describes beta-nitrostyrene compounds, including derivatives of 4-(2-Nitro-vinyl)-phenol, as effective telomerase inhibitors. These compounds were shown to minimize side effects while effectively targeting cancer cells .
Antimicrobial Activity
The compound exhibits potential antimicrobial properties. Studies have demonstrated that nitrophenols can generate reactive oxygen species (ROS) through autoxidation processes, which may contribute to their antibacterial effects.
- Mechanism : It is speculated that nitro-2-aminophenols undergo copper(II)-mediated autoxidation, leading to DNA damage in microbial cells . This mechanism suggests that 4-(2-Nitro-vinyl)-phenol could be effective against various bacterial strains.
Case Studies
-
Inhibition of Bacterial Growth :
A study evaluated the effectiveness of nitrophenol derivatives against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. The minimal inhibitory concentrations (MICs) for these compounds ranged from <0.03125 to 0.25 μg/mL for Gram-positive bacteria and 1–4 μg/mL for Gram-negative bacteria . -
Telomerase Inhibition in Cancer Cells :
In vitro studies highlighted the ability of 4-(2-Nitro-vinyl)-phenol derivatives to inhibit telomerase activity in cancer cell lines, suggesting a potential therapeutic application in oncology .
Data Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
